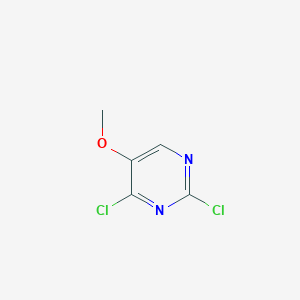

2,4-Dichloro-5-methoxypyrimidine

Cat. No. B027636

Key on ui cas rn:

19646-07-2

M. Wt: 179 g/mol

InChI Key: ZTHHRSBDBPCCMZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06362335B1

Procedure details

Anhydrous sodium carbonate (29.15 g, 0.275 mole), methanol (300 mL), and 35% aqueous hydrazine (54.9 g, 0.60 mole) were loaded into a 1 L glass jacketed reactor equipped with a thermocouple temperature probe, overhead stirrer with glass agitator, condenser, and a programmable circulating bath. 2,4-Dichloro-5-methoxypyrimidine (89.50 g, 0.50 mole) was added as a solid in small increments over 70 min. During the addition, the reactor jacket was kept at 20° C., and the reaction temperature rose from 21° C. to 28° C. Upon completion of the addition, the reaction mixture was heated to 43° C. over 60 min, then held at 43° C. for 4.5 h. Water (300 mL) was then added, and a distillation head was attached to the reactor. Vacuum was applied to lower the pressure to 140 mmHg, and methanol was removed by distillation. Distillation continued for 1.5 h, at which point the rate of distillation had slowed greatly. The pressure as further decreased to 85 mmHg until water started to distill over, then vacuum was broken under a nitrogen flow. The reaction mixture was cooled from 43° C. to 25° C. over 60 min. The resulting slurry was stirred overnight at 25° C. The product was recovered by filtration through Whatman #52 filter paper using a Buchner funnel and aspirator vacuum. After washing the filter cake with water (221 g), the product was dried overnight in vacuo at 42° C., to give 83.5 g of white 2-chloro-4-hydrazino-5-methoxypyrimidine (purity 96.8%, yield=92.7%).

[Compound]

Name

glass

Quantity

1 L

Type

reactant

Reaction Step Three

Yield

92.7%

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[Na+].[Na+].[NH2:7][NH2:8].[Cl:9][C:10]1[N:15]=[C:14](Cl)[C:13]([O:17][CH3:18])=[CH:12][N:11]=1>CO.O>[Cl:9][C:10]1[N:15]=[C:14]([NH:7][NH2:8])[C:13]([O:17][CH3:18])=[CH:12][N:11]=1 |f:0.1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

29.15 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

54.9 g

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Three

[Compound]

|

Name

|

glass

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

89.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=C(C(=N1)Cl)OC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

43 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting slurry was stirred overnight at 25° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a thermocouple temperature probe, overhead stirrer with glass agitator, condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept at 20° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose from 21° C. to 28° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

WAIT

|

Type

|

WAIT

|

|

Details

|

continued for 1.5 h, at which point

|

|

Duration

|

1.5 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the rate of distillation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

to distill over, then vacuum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled from 43° C. to 25° C. over 60 min

|

|

Duration

|

60 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product was recovered by filtration through Whatman #52

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter paper

|

WASH

|

Type

|

WASH

|

|

Details

|

After washing the filter cake with water (221 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was dried overnight in vacuo at 42° C.

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

4.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC=C(C(=N1)NN)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 83.5 g | |

| YIELD: PERCENTYIELD | 92.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 95.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |